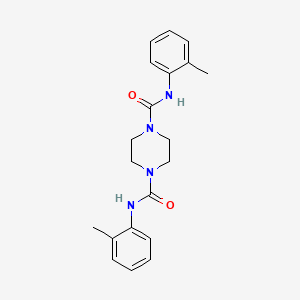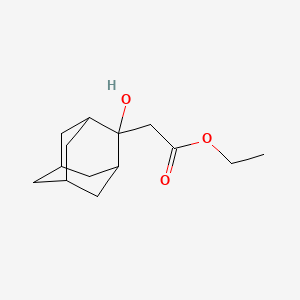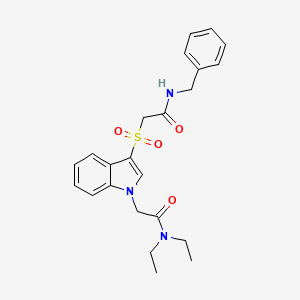
N-(2-Methylphenyl)(4-(N-(2-methylphenyl)carbamoyl)piperazinyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure details of this compound are not available in the sources I found .Chemical Reactions Analysis
Information on the chemical reactions involving this compound is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the sources I found .Applications De Recherche Scientifique
DNA Interaction and Fluorescent Staining
- DNA Minor Groove Binding: The synthetic dye Hoechst 33258, which has structural similarities with N-(2-Methylphenyl)(4-(N-(2-methylphenyl)carbamoyl)piperazinyl)formamide, is known for its strong binding to the minor groove of double-stranded B-DNA. This compound and its analogs are extensively used in cellular biology for DNA staining due to their ability to enter cells readily and bind to DNA, highlighting its potential application in molecular biology and genetic analysis (Issar & Kakkar, 2013).
Environmental and Biological Activity
- Biological Effects of Formamide Derivatives: Kennedy (2001) provides a comprehensive review of the toxicology and biological effects of acetamide, formamide, and their derivatives, suggesting the importance of these compounds in biological research and their potential environmental impact. This insight might indicate the relevance of studying compounds like N-(2-Methylphenyl)(4-(N-(2-methylphenyl)carbamoyl)piperazinyl)formamide in similar contexts (Kennedy, 2001).
Pharmaceutical Research and Drug Design
- Role in Drug Design: Piperazine derivatives are known for their role in the design of antipsychotic agents. This review highlights how arylalkyl substituents, a structural feature similar to N-(2-Methylphenyl)(4-(N-(2-methylphenyl)carbamoyl)piperazinyl)formamide, can improve the potency and selectivity of agents binding at D(2)-like receptors, indicating its potential role in the development of new pharmaceuticals (Sikazwe et al., 2009).
- Piperazine-Based Anti-Mycobacterial Activity: Piperazine, as a core structural component, plays a significant role in medicinal chemistry, particularly in the development of anti-mycobacterial compounds. This review elucidates the design, rationale, and structure-activity relationship of potent piperazine-based anti-TB molecules, which may provide insights for the study and application of related compounds like N-(2-Methylphenyl)(4-(N-(2-methylphenyl)carbamoyl)piperazinyl)formamide (Girase et al., 2020).
Water Treatment and Environmental Applications
- Nanofiltration Membranes: Piperazine-based nanofiltration membranes are gaining attention due to their potential in environmental applications such as water purification. This review discusses the formation mechanisms, performance, and applications of these membranes, indicating the relevance of studying compounds like N-(2-Methylphenyl)(4-(N-(2-methylphenyl)carbamoyl)piperazinyl)formamide in the context of environmental science and technology (Shao et al., 2022).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-N,4-N-bis(2-methylphenyl)piperazine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-15-7-3-5-9-17(15)21-19(25)23-11-13-24(14-12-23)20(26)22-18-10-6-4-8-16(18)2/h3-10H,11-14H2,1-2H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMRNOQXUPSDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylphenyl)(4-(N-(2-methylphenyl)carbamoyl)piperazinyl)formamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole](/img/structure/B2426833.png)


![(1R)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine](/img/structure/B2426837.png)
![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)

![N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2426842.png)
![3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2426843.png)

![N-(2-Hydroxy-3-methoxy-2-methylpropyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2426846.png)

![5-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentanoic acid](/img/structure/B2426848.png)

